molecular formula C11H15NS B3222537 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene CAS No. 1213556-30-9

1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene

Cat. No.: B3222537
CAS No.: 1213556-30-9
M. Wt: 193.31 g/mol
InChI Key: XLTYHQGKUJLXRU-JTQLQIEISA-N
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Description

1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene is an organic compound that features a pyrrolidine ring attached to a methylthiobenzene moiety

Preparation Methods

The synthesis of 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 2-methylthiobenzene with a suitable pyrrolidine precursor under specific conditions. For instance, the preparation might involve the use of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as a starting material, which undergoes a series of reactions to yield the desired product . Industrial production methods often focus on optimizing yield and purity, employing advanced techniques such as microfluidic synthesis and photoinduced organocatalyzed cyclization .

Chemical Reactions Analysis

1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation, leading to its observed biological activities .

Comparison with Similar Compounds

1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-(2-methylsulfanylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTYHQGKUJLXRU-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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